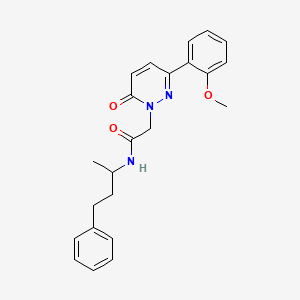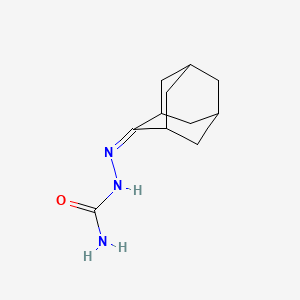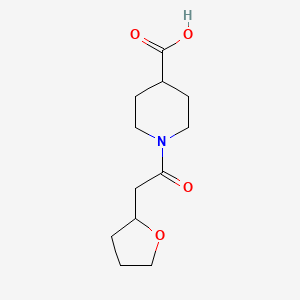
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tetrahydrofuran-2-yl acetyl group and a carboxylic acid group
準備方法
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tetrahydrofuran-2-yl acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like tetrahydrofuran (THF) .
Industrial production methods for this compound may involve continuous flow reactions to enhance yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product .
化学反応の分析
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols.
科学的研究の応用
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
作用機序
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding .
類似化合物との比較
1-(2-(Tetrahydrofuran-2-yl)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in similar applications, but they differ in their ring size and substitution patterns.
Piperidine derivatives: Similar to the compound , these derivatives have a piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and are used in various synthetic applications, but they lack the piperidine and carboxylic acid functionalities .
The uniqueness of this compound lies in its combination of the tetrahydrofuran and piperidine rings, along with the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
1-[2-(oxolan-2-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-11(8-10-2-1-7-17-10)13-5-3-9(4-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
InChIキー |
FMIZJCOZPQRUIX-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CC(=O)N2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
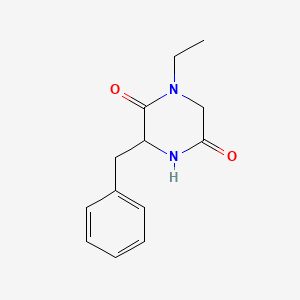

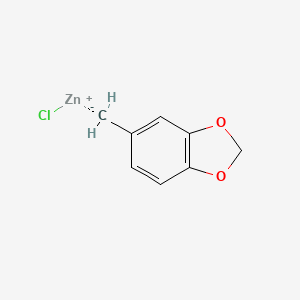
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
